n-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide
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Overview
Description
N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide typically involves the reaction of 2-bromophenylacetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyacetamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-bromophenyl)acetamide: Similar structure but with an ethyl group instead of a methoxyacetamide moiety.
N-(4-Bromophenyl)-2-(4-methylphenoxy)acetamide: Contains a 4-bromophenyl group and a methylphenoxyacetamide moiety.
Uniqueness
N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyacetamide moiety enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
SVTXCJNJDWFUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)COC |
Origin of Product |
United States |
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